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Compound of Interest

Compound Name:
Methyl 4-Fluoro-3-

hydroxybenzoate

Cat. No.: B1314833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-Fluoro-3-hydroxybenzoate (CAS No. 214822-96-5), a key intermediate in the synthesis of

various pharmaceutical compounds.[1] This document outlines predicted and observed

spectroscopic data, detailed experimental protocols for acquiring such data, and a logical

workflow for the structural elucidation of similar small organic molecules.

Chemical and Physical Properties
Methyl 4-Fluoro-3-hydroxybenzoate is a white to off-white crystalline powder.[2][3] Its

fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₈H₇FO₃ [2][4]

Molecular Weight 170.14 g/mol [4]

Melting Point 89-91 °C [5]

Boiling Point (Predicted) 268.9 ± 20.0 °C [2]

Density (Predicted) 1.309 ± 0.06 g/cm³ [2]

Solubility Soluble in Methanol [2]

SMILES
COC(=O)C1=CC(=C(C=C1)F)

O
[4]

InChI Key
CUGWNEOTLGLGDG-

UHFFFAOYSA-N
[6]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for Methyl 4-Fluoro-3-
hydroxybenzoate based on analysis of its chemical structure and data from similar

compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹H NMR data in CDCl₃. Chemical shifts (δ) are given in parts per million (ppm)

relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.7 dd 1H H-6

~7.5 dd 1H H-2

~7.1 t 1H H-5

~5.5 s (broad) 1H -OH

3.89 s 3H -OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹³C NMR data in CDCl₃. Chemical shifts (δ) are given in ppm relative to TMS.

Chemical Shift (ppm) Assignment

~166 C=O (ester)

~155 (d) C-F

~146 C-OH

~125 C-H

~123 C-COOCH₃

~118 (d) C-H

~116 (d) C-H

~52 -OCH₃

FT-IR (Fourier-Transform Infrared) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad O-H stretch (hydroxyl)

~3000 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (methyl)

~1720 Strong C=O stretch (ester)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester and phenol)

~1200 Strong C-F stretch

Mass Spectrometry (MS)
m/z Interpretation

170 [M]⁺ (Molecular ion)

139 [M - OCH₃]⁺

111 [M - COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

organic compound such as Methyl 4-Fluoro-3-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR Sample Preparation

Weigh approximately 5-10 mg of Methyl 4-Fluoro-3-hydroxybenzoate.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.
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Ensure the sample height in the tube is adequate for the instrument's detector (typically

around 4-5 cm).

3.1.2. ¹H NMR Acquisition

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters

include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and

baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Acquisition

Using the same sample, switch the spectrometer to the ¹³C frequency.

Tune the probe for ¹³C.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio,

which may take from several minutes to a few hours depending on the sample concentration.

Process the FID similarly to the ¹H spectrum.

Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Solid Sample Preparation (Thin Film Method)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a small amount (1-2 mg) of Methyl 4-Fluoro-3-hydroxybenzoate in a clean vial.

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or

dichloromethane) to dissolve the solid.[7]

Deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

[7]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.[7]

3.2.2. FT-IR Spectrum Acquisition

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Prepare a dilute solution of Methyl 4-Fluoro-3-hydroxybenzoate (approximately 1 mg/mL)

in a suitable volatile solvent such as methanol or acetonitrile.[8]

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[8]

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[8]

3.3.2. Mass Spectrum Acquisition (Electron Ionization - EI)

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid

samples or through a gas chromatograph (GC-MS) for volatile compounds.
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In the ion source, the sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

confirmation of a small organic molecule like Methyl 4-Fluoro-3-hydroxybenzoate.
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Workflow for Spectroscopic Analysis of Methyl 4-Fluoro-3-hydroxybenzoate

Sample: Methyl 4-Fluoro-3-hydroxybenzoate

NMR Sample Preparation
(Dissolve in CDCl3)

FT-IR Sample Preparation
(Thin Film on KBr plate)

MS Sample Preparation
(Dilute solution in MeOH)

1H NMR Acquisition 13C NMR Acquisition FT-IR Acquisition Mass Spectrometry Acquisition

NMR Data Processing
(FT, Phasing, Baseline Correction)

FT-IR Data Processing
(Background Subtraction)

MS Data Processing
(Peak Identification)

Structure Elucidation & Confirmation
(Combine all data)

Final Report

Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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